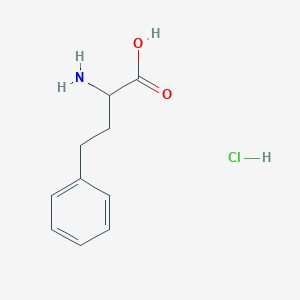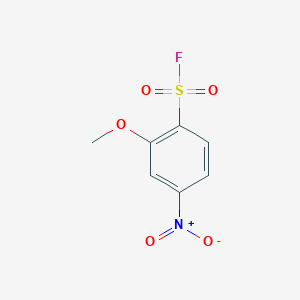![molecular formula C46H63MoNO2 B3333859 2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) CAS No. 205815-80-1](/img/structure/B3333859.png)
2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI)” is also known as the rac-Schrock-Hoveyda Catalyst . It is an organometallic compound that is used as a reagent, catalyst, and precursor material in various applications such as thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Molecular Structure Analysis
The compound has a molecular weight of 755.93 g/mol . Its linear formula is Mo(C10H12)(C12H17N)(C24H32O2) . The IUPAC name is (2,6-Diisopropylphenyl)imino[5,5’,6,6’-tetramethyl-3,3’-bis(2-methyl-2-propanyl)-2,2’-biphenyldiolato(2-)-kappa~2~O~2~,O~2’~]molybdenum .Chemical Reactions Analysis
“2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI)” is known to be a catalyst for enantioselective olefin metathesis .Physical and Chemical Properties Analysis
The compound appears as red crystals or powder . It decomposes upon melting . It is insoluble in water . The exact mass is 757.375610 g/mol .Wissenschaftliche Forschungsanwendungen
Oxo-Molybdenum and Oxo-Tungsten Complexes
- Research has shown that dioxomolybdenum(VI) complexes can serve as models for oxotransferases, with potential applications in oxygen atom transfer properties and reactivity towards molecular oxygen (Lyashenko et al., 2009).
Molybdenum Olefin Metathesis Catalysts
- Molybdenum-based catalysts have been developed for olefin metathesis, showing varying activities and enantioselectivities in desymmetrization reactions (Pilyugina et al., 2007).
Molybdenum and Tungsten Alkylidene Complexes
- Alkylidene complexes containing molybdenum and tungsten have been synthesized for various applications, highlighting the importance of the sterically demanding ligands in these complexes (Axtell et al., 2015).
Molybdenum-Catalysed Allylic Amination
- Dioxomolybdenum(VI) complexes have been used to catalyze the allylic amination of alkenes by phenyl hydroxylamine, showing high regioselectivity (Srivastava et al., 1992).
Redox-Active Gallium Carbenoid in Complexes with Molybdenum
- A study of gallium(I) carbenoid in complexes with molybdenum found that it can serve as a neutral or anionic two-electron donor, depending on the electronic state of the transition metal (Fedushkin et al., 2014).
Arylalkane Photo-Oxidation Catalyzed by Molybdenum(VI)
- The catalytic activity of molybdenum(VI)dioxo-dibromo compounds has been investigated in the context of arylalkane photo-oxidation under visible light (Páez et al., 2009).
Peroxo Complexes of Molybdenum(VI) and Tungsten(VI)
- New peroxo complexes of molybdenum(VI) and tungsten(VI) have been prepared and characterized, exploring their reactivity and potential applications (Islam & Uddin, 1992).
Safety and Hazards
Zukünftige Richtungen
As an organometallic compound, “2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI)” has potential applications in various fields such as thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others . Its role as a catalyst for enantioselective olefin metathesis suggests potential future directions in chemical synthesis .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI) involves the reaction of 2,6-Diisopropylphenylimidoneophylidene with racemic-biphenylmolybdenum(VI) chloride.", "Starting Materials": [ "2,6-Diisopropylphenylimidoneophylidene", "racemic-biphenylmolybdenum(VI) chloride" ], "Reaction": [ "Dissolve 2,6-Diisopropylphenylimidoneophylidene in a suitable solvent such as dichloromethane.", "Add racemic-biphenylmolybdenum(VI) chloride to the solution and stir for several hours.", "Filter the resulting mixture to remove any insoluble impurities.", "Concentrate the filtrate under reduced pressure to obtain the desired product." ] } | |
CAS-Nummer |
205815-80-1 |
Molekularformel |
C46H63MoNO2 |
Molekulargewicht |
757.9 g/mol |
IUPAC-Name |
6-tert-butyl-2-(3-tert-butyl-2-hydroxy-5,6-dimethylphenyl)-3,4-dimethylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum |
InChI |
InChI=1S/C24H34O2.C12H17N.C10H12.Mo/c1-13-11-17(23(5,6)7)21(25)19(15(13)3)20-16(4)14(2)12-18(22(20)26)24(8,9)10;1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;/h11-12,25-26H,1-10H3;5-9H,1-4H3;1,4-8H,2-3H3; |
InChI-Schlüssel |
FKSMMRUUGSEPBW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C2=C(C(=CC(=C2O)C(C)(C)C)C)C)O)C(C)(C)C.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C2=C(C(=CC(=C2O)C(C)(C)C)C)C)O)C(C)(C)C.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





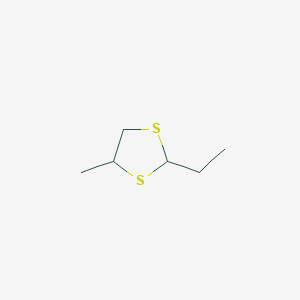
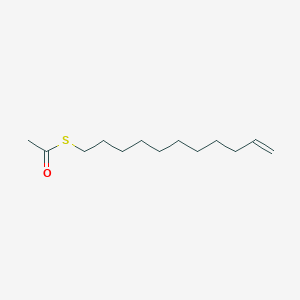
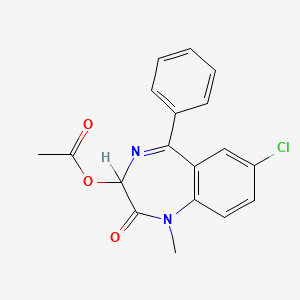

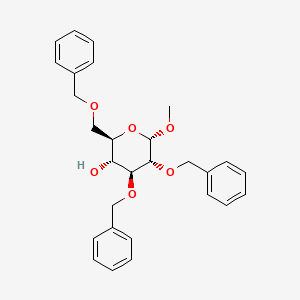
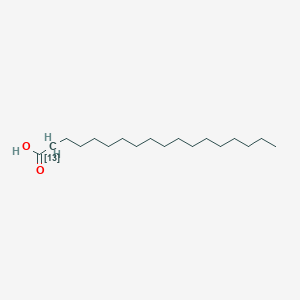

![(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]](/img/structure/B3333855.png)
